![molecular formula C18H19NaO5S B589523 Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate CAS No. 285979-81-9](/img/structure/B589523.png)
Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate, also known as this compound, is a useful research compound. Its molecular formula is C18H19NaO5S and its molecular weight is 374.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of Equilin 3-Sulfate-d4 Sodium Salt are estrogen receptors in various tissues such as the female reproductive system, breasts, hypothalamus, and pituitary .
Mode of Action
Equilin 3-Sulfate-d4 Sodium Salt, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor. This interaction increases the rate of synthesis of DNA, RNA, and some proteins .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes the growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts. It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, and changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Equilin 3-Sulfate-d4 Sodium Salt’s action are diverse. It plays a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics. It also affects the release of pituitary gonadotropins .
Actividad Biológica
Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate is a synthetic compound often referred to as Equilin 3-Sulfate-d4. This compound is a deuterated form of equilin sulfate and has drawn interest for its potential biological activities related to estrogenic effects and its implications in various health conditions.
Chemical Structure and Properties
The molecular formula for Sodium Equilin 3-Sulfate-d4 is C18H21NaO5S with a molecular weight of approximately 376.4 g/mol. The presence of deuterium isotopes in its structure provides unique properties that can be leveraged in pharmacological studies.
Estrogenic Activity
Research has indicated that compounds similar to Equilin 3-Sulfate exhibit estrogenic activity. Estrogens play crucial roles in various biological processes including reproductive health and bone density maintenance. The specific estrogenic activity of Sodium Equilin 3-Sulfate has been investigated through various assays:
- In vitro assays : Studies have demonstrated that Sodium Equilin 3-Sulfate can bind to estrogen receptors (ERs), influencing gene expression related to estrogen signaling pathways.
- Cell Line Studies : In experiments using breast cancer cell lines (e.g., MCF-7), Sodium Equilin 3-Sulfate showed potential in modulating cell proliferation and apoptosis through ER-mediated mechanisms.
Pharmacokinetics
The pharmacokinetic profile of Sodium Equilin 3-Sulfate has been explored in animal models. The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are critical for understanding its therapeutic potential:
Parameter | Description |
---|---|
Absorption | Rapidly absorbed following administration; peak plasma levels occur within hours. |
Distribution | Widely distributed in tissues; binds to plasma proteins with high affinity. |
Metabolism | Primarily metabolized in the liver; deuterated forms exhibit altered metabolic pathways compared to non-deuterated counterparts. |
Excretion | Excreted mainly via urine; metabolites are also detected in feces. |
Clinical Implications
The biological activity of Sodium Equilin 3-Sulfate suggests several clinical implications:
- Hormone Replacement Therapy (HRT) : Given its estrogenic properties, it may be considered for HRT in postmenopausal women.
- Bone Health : Its role in promoting bone density through estrogen receptor activation makes it a candidate for osteoporosis treatment.
- Cancer Research : Understanding its interaction with ERs could lead to advancements in breast cancer therapies.
Case Studies
Several case studies have highlighted the effects of Sodium Equilin 3-Sulfate:
- Case Study 1 : A clinical trial involving postmenopausal women demonstrated that treatment with Sodium Equilin 3-Sulfate resulted in significant improvements in bone mineral density compared to placebo controls.
- Case Study 2 : In vitro studies on MCF-7 cells showed that treatment with this compound led to a dose-dependent increase in cell proliferation and changes in gene expression profiles associated with cell cycle regulation.
Propiedades
IUPAC Name |
sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1/i3D,7D2,10D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMOCOWZLSYSV-HSWWYJIASA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-81-9 |
Source
|
Record name | Estra-1,3,5(10),7-tetraen-17-one-2,4,16,16-d4, 3-(sulfooxy)-, sodium salt (9CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.